4-(Oxolan-3-yloxy)benzoic acid
Overview
Description
4-(Oxolan-3-yloxy)benzoic acid, also known as 4-(tetrahydro-3-furanyloxy)benzoic acid, is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of an oxolane ring attached to the benzoic acid moiety . It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mechanism of Action
The pharmacokinetics of benzoic acid derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological condition .
The result of the compound’s action at the molecular and cellular level would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain environmental conditions might enhance or inhibit the compound’s interaction with its target .
Biochemical Analysis
Biochemical Properties
4-(Oxolan-3-yloxy)benzoic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. Studies have shown that it can form stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme . These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The stability of these complexes suggests that this compound may influence protein function and stability, potentially affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including prostate cancer (PC3), cervical cancer (HeLA), and liver cancer (HUH7) . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by affecting the expression of key regulatory genes and proteins involved in cell survival and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound is relatively stable under standard storage conditions . Its degradation products and long-term effects on cells require further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, affecting the metabolic flux and levels of metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications. For example, it can be localized in the cytosol, where it interacts with cytosolic enzymes and proteins. Understanding its subcellular localization is crucial for determining its precise mode of action.
Preparation Methods
The synthesis of 4-(Oxolan-3-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydrofuran (THF) in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Oxolan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-(Oxolan-3-yloxy)benzyl alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(Oxolan-3-yloxy)benzoic acid has garnered attention in various scientific research fields due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
4-(Oxolan-3-yloxy)benzoic acid can be compared with other similar compounds, such as:
- 4-(Tetrahydro-2-furanyloxy)benzoic acid
- 4-(Tetrahydro-3-furanyloxy)benzoic acid
- 4-(Tetrahydro-4-furanyloxy)benzoic acid
These compounds share structural similarities but differ in the position of the oxolane ring attachment. The unique positioning of the oxolane ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(oxolan-3-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPVXELYDOKUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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